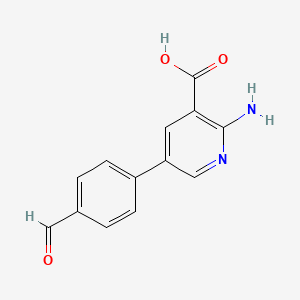

2-Amino-5-(4-formylphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(4-formylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12-11(13(17)18)5-10(6-15-12)9-3-1-8(7-16)2-4-9/h1-7H,(H2,14,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKDKDMFLKXFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(N=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687035 | |

| Record name | 2-Amino-5-(4-formylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-83-6 | |

| Record name | 2-Amino-5-(4-formylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-(4-formylphenyl)nicotinic acid CAS number 1261953-83-6

An In-Depth Technical Guide to 2-Amino-5-(4-formylphenyl)nicotinic acid (CAS: 1261953-83-6)

Introduction: A Trifunctional Scaffold for Advanced Synthesis

This compound is a sophisticated synthetic organic compound that serves as a highly versatile building block in medicinal chemistry and materials science.[1] Identified by its CAS number 1261953-83-6, this molecule's value lies in the unique arrangement of three distinct and reactive functional groups—an aromatic amine, a carboxylic acid, and a formyl (aldehyde) group—on a stable biphenyl-type scaffold.[1] This trifecta of functionalities makes it an ideal precursor for constructing complex molecular architectures, enabling a wide array of subsequent chemical transformations. The core structure, nicotinic acid (a form of vitamin B3), is a well-established pharmacophore present in numerous biologically active compounds, lending inherent potential to derivatives synthesized from this intermediate.[1][2] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, offering field-proven insights for professionals in drug development and advanced materials research.

Physicochemical and Structural Properties

The compound is a high-purity (typically ≥95%) synthetic intermediate, available from various suppliers for research and development purposes.[3][4] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1261953-83-6 | [1] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][3] |

| Molecular Weight | 242.23 g/mol | [1][3] |

| IUPAC Name | 2-amino-5-(4-formylphenyl)pyridine-3-carboxylic acid | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | ≥95% | [1][3] |

| Storage | Recommended refrigerated, in a dry, cool, well-ventilated place | [4][7] |

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this class of compounds is the Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][10] The synthesis of this compound logically proceeds by coupling a 2-amino-5-halonicotinic acid derivative with 4-formylphenylboronic acid.

Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-amino-5-halonicotinic acid, forming a palladium(II) species.[11]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (the 4-formylphenyl group) is transferred to the palladium(II) complex, displacing the halide.[11]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active palladium(0) catalyst.[11]

Experimental Protocol: Synthesis Workflow

This protocol is a representative solution-phase method adapted from standard procedures for Suzuki-Miyaura couplings of nicotinic acid derivatives.[8]

Materials:

-

2-Amino-5-bromonicotinic acid (1.0 eq)

-

4-Formylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Argon or Nitrogen gas supply

-

Standard glassware (Schlenk flask, condenser)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromonicotinic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.

-

Reaction: Attach a condenser to the flask and place it in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and carefully acidify to a pH of ~4-5 using 1M HCl. This will precipitate the carboxylic acid product.

-

Filter the resulting solid through a Büchner funnel.

-

-

Purification:

-

Wash the crude solid sequentially with water and a small amount of cold diethyl ether to remove impurities.

-

If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Applications and Chemical Reactivity

The true utility of this compound lies in its capacity to serve as a versatile platform for further molecular elaboration. Each functional group offers a distinct handle for subsequent chemical modifications.

-

Formyl Group (-CHO): Highly susceptible to nucleophilic attack, making it ideal for forming C-N and C-C bonds.

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction to form new secondary or tertiary amines.

-

Schiff Base Condensation: Reaction with primary amines to form imines, which are valuable ligands in coordination chemistry.[1]

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

-

Carboxylic Acid Group (-COOH): A classic functional group for forming amide bonds, a cornerstone of medicinal chemistry.

-

Amide Coupling: Activation (e.g., with HBTU, EDC) followed by reaction with amines to synthesize amides, including peptides or peptide-mimetics.[12]

-

Esterification: Conversion to esters, which can act as prodrugs or modify solubility.

-

-

Amino Group (-NH₂): A nucleophilic site that can also be readily functionalized.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Diazotization: Conversion to a diazonium salt, enabling Sandmeyer-type reactions for installing a variety of other functional groups.

-

Relevance in Drug Discovery

The nicotinic acid core is a privileged scaffold in pharmacology. It is a known ligand for the G-protein-coupled receptor GPR109A, which mediates its antilipolytic effects.[2][13] By using this compound as a starting point, researchers can rapidly generate libraries of novel compounds for screening. The ability to append different moieties to the three functional groups allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this exact compound may be provided by the supplier, general precautions for related aromatic acids and aldehydes should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] May form combustible dust concentrations in air.[14]

-

First Aid:

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from direct sunlight.[7] Refrigerated storage is often recommended.[4]

Conclusion

This compound (CAS 1261953-83-6) is more than just a chemical intermediate; it is a strategic platform for innovation. Its trifunctional nature provides chemists with orthogonal handles for creating diverse and complex molecular architectures. The reliable and robust Suzuki-Miyaura coupling provides an accessible route to its synthesis, placing this powerful building block within reach for researchers. Its inherent nicotinic acid core suggests a strong potential for applications in drug discovery, while its versatile reactivity makes it a valuable tool for the development of novel functional materials. Adherence to established synthetic protocols and safety measures will ensure its effective and safe utilization in advancing scientific research.

References

- BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.

- ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid.

- Guidechem. (n.d.). What is the synthesis and application of 2-Aminonicotinic acid?.

- PubMed. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Pol J Pharmacol Pharm, 27(6), 637-40.

- BenchChem. (n.d.). This compound | CAS 1261953-83-6.

- ChemicalBook. (n.d.). 2-Aminonicotinic acid synthesis.

- Safety Data Sheet. (2021, May 27). Nicotinic Acid.

- ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.

- Aromsyn Co.,Ltd. (n.d.). 1261953-83-6 | this compound.

- Pfizer Inc. (2015, October 23). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound | 1261953-83-6.

- Wikipedia. (n.d.). Suzuki reaction.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Heterocycles. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. 92(2), 252.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Cayman Chemical. (2025, October 15). Safety Data Sheet: Nicotinic Acid.

- Smolecule. (n.d.). Buy 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid | 1261945-64-5.

- PubMed. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Mol Pharmacol, 68(5), 1271-80.

- Cayman Chemical. (n.d.). Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6).

- Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.

- Wikipedia. (n.d.). Nicotinic acid.

- Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1261953-83-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. This compound | 1261953-83-6 [sigmaaldrich.com]

- 5. Buy 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid | 1261945-64-5 [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. cdn.accentuate.io [cdn.accentuate.io]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. caymanchem.com [caymanchem.com]

- 14. sds.staples.com [sds.staples.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-(4-formylphenyl)nicotinic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-Amino-5-(4-formylphenyl)nicotinic acid, a versatile trifunctional building block with significant potential in medicinal chemistry and materials science. Recognizing the current scarcity of published experimental data for this specific molecule, this document emphasizes robust, field-proven methodologies for determining its key physicochemical properties. By detailing the theoretical underpinnings and practical execution of these experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to unlock the full potential of this and other novel chemical entities. The protocols described herein are designed as self-validating systems, ensuring the generation of accurate and reliable data critical for advancing research and development efforts.

Introduction

This compound is a synthetic organic compound distinguished by its unique molecular architecture, which incorporates an aromatic amino group, a carboxylic acid, and a formyl (aldehyde) group.[1] This trifecta of functionalities makes it an exceptionally valuable precursor for the synthesis of more complex molecular structures through a variety of chemical transformations, including but not limited to, Suzuki-Miyaura cross-coupling and Schiff base formation.[1] The nicotinic acid (vitamin B3) scaffold is a well-established pharmacophore present in numerous biologically active compounds, suggesting the potential for this molecule to serve as a key intermediate in the development of novel therapeutics.[1]

Given its potential, a thorough understanding of its physicochemical properties is paramount for its effective application. These properties, including solubility, pKa, melting point, and spectral characteristics, govern its behavior in various chemical and biological systems, influencing everything from reaction kinetics and formulation development to bioavailability and material properties. This guide provides detailed, step-by-step protocols for the experimental determination of these critical parameters.

Chemical Identity

A clear and unambiguous identification of the molecule is the foundation of any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-5-(4-formylphenyl)pyridine-3-carboxylic acid | - |

| CAS Number | 1261953-83-6 | [2][3] |

| Molecular Formula | C13H10N2O3 | [2] |

| Molecular Weight | 242.23 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=CC=C1C=O)C2=CC(=C(N=C2)N)C(=O)O | - |

| InChI Key | SIKDKDMFLKXFLD-UHFFFAOYSA-N | [3] |

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties: Experimental Determination

This section details the methodologies for determining the key physicochemical properties of this compound.

Solubility

Theoretical Background: Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For a molecule with both polar (amino, carboxylic acid, formyl) and non-polar (biphenyl-type scaffold) regions, solubility can vary significantly across different solvents. A systematic approach using solvents of varying polarity is crucial.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents.[4][5]

Sources

solubility and stability of 2-Amino-5-(4-formylphenyl)nicotinic acid

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-(4-formylphenyl)nicotinic acid

Introduction

This compound is a trifunctional synthetic organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, incorporating an aminopyridine core, a carboxylic acid, and an aromatic aldehyde, presents a unique combination of chemical properties. For researchers in drug development, understanding the solubility and stability of this molecule is paramount. These parameters dictate its handling, formulation, biological availability, and shelf-life, ultimately influencing its viability as a lead compound or synthetic intermediate. This guide provides a comprehensive technical overview, grounded in established chemical principles and standard pharmaceutical testing methodologies, to elucidate the solubility and stability profile of this compound.

Physicochemical Properties: A Predictive Overview

While specific experimental data for this compound is not widely published, its physicochemical properties can be predicted based on its constituent functional groups. These properties are the primary determinants of its solubility and stability behavior.

The molecule's structure contains both a basic center (the amino group) and an acidic center (the carboxylic acid group), making it an amphoteric substance. The nicotinic acid scaffold is a known pharmacophore in many biologically active compounds.[1][2] The formylphenyl moiety adds a significant non-polar character while introducing a reactive aldehyde group.

| Property | Predicted Value / Information | Rationale & Implication |

| Molecular Formula | C₁₃H₁₀N₂O₃ | As provided by suppliers.[1] |

| Molecular Weight | 242.23 g/mol | As provided by suppliers.[1] |

| pKa (acidic) | ~4.0 - 5.0 | The carboxylic acid pKa is expected to be similar to that of nicotinic acid (pKa ~4.85).[3] This group will be deprotonated at neutral and basic pH, increasing aqueous solubility. |

| pKa (basic) | ~2.0 - 3.0 | The amino group's basicity is reduced by the electron-withdrawing effect of the pyridine ring. It will be protonated only at very low pH. |

| Predicted logP | ~1.5 - 2.5 | The presence of the non-polar 4-formylphenyl group increases lipophilicity compared to simpler aminonicotinic acids. This suggests moderate to low aqueous solubility and better solubility in organic solvents. |

| Appearance | Solid | Expected to be a crystalline or amorphous solid at room temperature, similar to related nicotinic acid derivatives.[4][5] |

Solubility Analysis

Solubility is a critical factor for any compound intended for biological or chemical applications. The analysis below combines theoretical prediction with a standardized experimental protocol.

Theoretical Solubility Profile

The solubility of this compound is highly dependent on pH due to its amphoteric nature.

-

In Acidic Conditions (pH < 2): The amino group is protonated (-NH₃⁺) and the carboxylic acid is protonated (-COOH). The molecule carries a net positive charge, which should enhance its solubility in aqueous media.

-

In Near-Neutral Conditions (pH ~3-4): The molecule will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. At its isoelectric point (pI), where the net charge is zero, aqueous solubility is expected to be at its minimum.

-

In Basic Conditions (pH > 6): The carboxylic acid is deprotonated (-COO⁻) while the amino group is neutral (-NH₂). The resulting net negative charge will significantly increase aqueous solubility.

Caption: Experimental workflow for the shake-flask solubility assay.

Methodology:

-

Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and select desired organic solvents.

-

Addition of Compound: Add an excess of this compound to a known volume of each solvent in a glass vial. The excess is critical to ensure saturation. A magnetic stir bar can be added.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the vials to pellet any remaining solid. Carefully collect the supernatant, optionally passing it through a 0.22 µm filter to remove fine particulates.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (like DMSO). Dilute the collected supernatant and analyze it using a validated HPLC-UV or LC-MS method to determine the concentration. [6]6. Reporting: The determined concentration is the equilibrium solubility of the compound under the tested conditions.

Stability Assessment

Understanding a molecule's degradation profile is crucial for determining storage conditions, shelf-life, and potential formulation liabilities. [7]A forced degradation study is the industry-standard approach to identify likely degradation pathways and establish a stability-indicating analytical method. [8][9]

Potential Degradation Pathways

The molecule's three functional groups suggest several potential routes for degradation:

-

Oxidation: The aldehyde (-CHO) group is highly susceptible to oxidation, which would convert it to a carboxylic acid, forming 2-amino-5-(4-carboxyphenyl)nicotinic acid. The amino group can also be a site of oxidation.

-

Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and temperature could potentially promote reactions, though this is less likely than oxidation.

-

Photodegradation: Aromatic systems, especially those with carbonyls and amino groups, can be sensitive to light. [7]UV exposure could catalyze oxidation or lead to the formation of radical species and subsequent complex degradation products.

-

Thermal Degradation: High temperatures could induce decarboxylation of the nicotinic acid moiety or other complex degradation reactions.

Experimental Protocol: Forced Degradation Study

Causality: This study intentionally exposes the compound to harsh conditions (more severe than accelerated stability testing) to generate potential degradation products rapidly. [7]The goal is to achieve modest degradation (5-20%) to ensure that the generated products are relevant and not artifacts of overly destructive conditions. [8]This process is essential for developing a "stability-indicating" analytical method—one that can separate the intact parent compound from all its significant degradants.

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic: Add HCl to a final concentration of 0.1M.

-

Basic: Add NaOH to a final concentration of 0.1M.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Thermal (Solution): Heat the vials for acid, base, and a neutral control at an elevated temperature (e.g., 60-80°C).

-

Thermal (Solid): Expose the solid compound to high heat (e.g., 80°C).

-

Photolytic: Expose both solid compound and a solution to a calibrated light source according to ICH Q1B guidelines. A dark control must be included.

-

-

Time Points: Sample from each vial at appropriate time points (e.g., 0, 2, 8, 24 hours), neutralizing the acid/base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (LC-MS) detectors.

-

Data Evaluation:

-

Quantify Degradation: Calculate the percentage loss of the parent compound over time.

-

Identify Degradants: Use MS data to determine the mass of degradation products and propose structures (e.g., a +16 Da shift suggests oxidation).

-

Assess Mass Balance: The sum of the parent compound and all degradation products should ideally account for nearly 100% of the initial material, confirming all major degradants are detected. [8]

-

Recommended Analytical Method: HPLC-UV/MS

A reverse-phase HPLC method is the standard choice for monitoring the stability of small molecules like this.

| HPLC Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase providing good retention for moderately polar compounds. A smaller particle size provides high resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is compatible with mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and good elution strength. |

| Gradient | 5% to 95% B over 10 minutes | A gradient is necessary to elute the parent compound and a potential range of more polar or less polar degradants in a reasonable time. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40°C | Elevated temperature improves peak shape and reduces viscosity. |

| UV Detection | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. |

| MS Detection | ESI+ / ESI- | Electrospray ionization is suitable for polar molecules. Running in both positive and negative modes provides comprehensive data. |

Practical Insights and Recommendations

-

Handling and Storage: Based on the predicted stability profile, the compound should be stored protected from light in a cool, dry place. [10][11]Refrigeration is recommended for long-term storage. Stock solutions, especially in protic solvents, should be prepared fresh or stored frozen to minimize degradation.

-

Formulation Considerations: The pH-dependent solubility is a key consideration. For oral formulations, dissolution may vary in different segments of the GI tract. For intravenous formulations, a buffered solution at a pH > 7 would be required to achieve sufficient concentration. The use of co-solvents may also be necessary.

-

Synthetic Chemistry: When using this molecule as a synthetic intermediate, the reactivity of the aldehyde group must be considered. It may require protection if subsequent reaction conditions are oxidative or involve strong nucleophiles.

Conclusion

This compound is a compound whose utility is intrinsically linked to its solubility and stability. This guide establishes a framework for understanding these properties through a combination of theoretical prediction and robust, standardized experimental protocols. The amphoteric nature of the molecule dictates a strong pH-dependence on aqueous solubility, with minimal solubility expected at its isoelectric point. The presence of an aldehyde group marks it as susceptible to oxidation, a primary degradation pathway that must be monitored. By employing the detailed forced degradation and solubility methodologies outlined herein, researchers and drug development professionals can generate the critical data needed to confidently handle, formulate, and advance this valuable chemical entity in their research programs.

References

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Hu, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed. [Link]

-

PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]

-

Internet Archive. (2021). Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions. IRJASH Journal. [Link]

-

Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Centers for Disease Control and Prevention. NMAM METHOD 5504. [Link]

-

Chen, J., et al. Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. [Link]

-

Empower Pharmacy. Tirzepatide / Niacinamide Injection. [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

-

National Center for Biotechnology Information. 2-Amino-5-methylpyridinium nicotinate. [Link]

-

PubChem. Nicotinamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2015). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

National Center for Biotechnology Information. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. [Link]

-

MDPI. (2018). Recent Techniques in Nutrient Analysis for Food Composition Database. [Link]

-

Chemical-Suppliers.com. 2-Amino-5-(2-formylphenyl)nicotinic acid. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

MDPI. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. sgs.com [sgs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]

- 11. Nicotinic acid | 59-67-6 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(4-formylphenyl)nicotinic Acid

Introduction

2-Amino-5-(4-formylphenyl)nicotinic acid is a trifunctional molecule of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, which includes an amino group, a carboxylic acid, and a formyl (aldehyde) group on a biaryl scaffold, makes it a highly versatile building block for the synthesis of complex organic molecules.[1] The nicotinic acid (vitamin B3) core is a well-established pharmacophore found in numerous biologically active compounds, while the formylphenyl moiety provides a reactive handle for further synthetic transformations, such as reductive amination or the formation of Schiff bases.[1]

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound. We will delve into the retrosynthetic analysis, the synthesis of key precursors, and the core coupling reaction, offering not just procedural steps but also the underlying chemical principles and experimental considerations that are crucial for successful synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points towards a palladium-catalyzed cross-coupling reaction. The most prominent and widely applied of these is the Suzuki-Miyaura cross-coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide.[2][3][4] This approach breaks the molecule down into two key precursors: 2-Amino-5-bromonicotinic acid and (4-formylphenyl)boronic acid .

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor 1: (4-formylphenyl)boronic acid

(4-formylphenyl)boronic acid is a bifunctional organoboron compound that serves as a crucial building block.[5] There are several established routes for its synthesis.

Synthetic Route from 4-Bromobenzaldehyde

One of the most common methods starts from 4-bromobenzaldehyde.[5] The aldehyde group must first be protected to prevent it from reacting with the organometallic intermediates formed later in the synthesis. This is typically achieved by converting it to an acetal. The bromo-acetal is then converted to a Grignard reagent or an organolithium species, which subsequently reacts with a trialkyl borate ester to form the boronic ester. Acidic work-up then hydrolyzes both the boronic ester and the acetal to yield the desired product.[5]

Caption: Workflow for the synthesis of (4-formylphenyl)boronic acid.

Experimental Protocol

Step 1: Acetal Protection of 4-Bromobenzaldehyde

-

To a solution of 4-bromobenzaldehyde in ethanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Add triethyl orthoformate and heat the mixture to reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-4-(diethoxymethyl)benzene.

Step 2: Formation of Boronic Acid

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine.

-

Add a solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent has formed, cool the mixture to -78 °C.

-

Slowly add a solution of triisopropyl borate in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Stir vigorously until the hydrolysis is complete.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate to yield crude (4-formylphenyl)boronic acid.

Purification:

Crude (4-formylphenyl)boronic acid can be purified by recrystallization from water or a mixed solvent system like toluene/hexanes.[4] An alternative purification method involves dissolving the crude product in an alkaline solution (pH 8-11), filtering off insoluble impurities, and then re-precipitating the pure boronic acid by acidification.[6]

| Parameter | Value |

| Starting Material | 4-Bromobenzaldehyde |

| Key Reagents | Triethyl orthoformate, Magnesium, Triisopropyl borate |

| Typical Yield | 70-80% |

Synthesis of Precursor 2: 2-Amino-5-bromonicotinic acid

2-Amino-5-bromonicotinic acid is a valuable pyridine derivative for cross-coupling reactions due to the presence of the reactive bromine atom.[7][8] It is typically synthesized by the direct bromination of 2-aminonicotinic acid.[9]

Experimental Protocol

-

Dissolve 2-aminonicotinic acid in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

The product often precipitates out of the reaction mixture.

-

Collect the solid by filtration, wash with cold acetic acid and then with diethyl ether to remove any unreacted bromine.

-

The crude product can be further purified by recrystallization.

| Parameter | Value |

| Starting Material | 2-Aminonicotinic acid |

| Key Reagent | Bromine |

| Typical Yield | High |

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds.[3][10] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for the Synthesis of this compound

-

In a reaction vessel, combine 2-Amino-5-bromonicotinic acid, (4-formylphenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand), and a base (e.g., K2CO3, Na2CO3, or K3PO4).

-

Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with aqueous HCl to a pH of approximately 3-4, which will precipitate the product.

-

Filter the solid, wash with water, and then with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities.

-

Dry the solid under vacuum to obtain the crude product.

| Component | Example | Role |

| Aryl Halide | 2-Amino-5-bromonicotinic acid | Electrophile |

| Boronic Acid | (4-formylphenyl)boronic acid | Nucleophile |

| Catalyst | Pd(PPh3)4, Pd(OAc)2 | Facilitates C-C bond formation |

| Ligand | PPh3, SPhos, XPhos | Stabilizes the catalyst |

| Base | K2CO3, Na2CO3, K3PO4 | Activates the boronic acid |

| Solvent | Toluene/Water, Dioxane/Water | Dissolves reactants |

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water. The purity and identity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The synthesis of this compound is reliably achieved through a multi-step process culminating in a Suzuki-Miyaura cross-coupling reaction. This guide has outlined the key synthetic considerations, from the preparation of the necessary precursors, 2-Amino-5-bromonicotinic acid and (4-formylphenyl)boronic acid, to the final palladium-catalyzed coupling step. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently and efficiently produce this valuable chemical building block for further applications in drug discovery and materials science.

References

-

Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

-

Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]

-

PubMed Central. (2017, December 1). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from [Link]

-

MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-5-bromonicotinic acid [myskinrecipes.com]

- 9. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]

- 10. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Spectroscopic Guide to the Characterization of 2-Amino-5-(4-formylphenyl)nicotinic acid

Introduction

2-Amino-5-(4-formylphenyl)nicotinic acid is a multifaceted organic compound of significant interest in medicinal chemistry and materials science. Its structure, which incorporates an aminopyridine ring, a carboxylic acid, and a benzaldehyde moiety, presents a unique scaffold for the synthesis of novel therapeutic agents and functional materials.[1] The precise arrangement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for drug discovery and the development of advanced materials. A thorough characterization of this molecule is paramount to ensure its purity and to confirm its structural integrity before its use in further applications. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and outlines the fundamental principles and experimental protocols for acquiring this data.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key functional groups that will give rise to characteristic signals in the various spectra are:

-

2-Aminopyridine ring: This moiety contains aromatic protons and carbons, as well as a primary amine group (-NH₂).

-

4-Formylphenyl group: This substituted benzene ring includes aromatic protons and carbons, along with an aldehyde group (-CHO).

-

Nicotinic acid backbone: The carboxylic acid group (-COOH) is a key feature of this part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of the signals, a detailed map of the carbon and proton framework can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for each unique proton. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aldehydic H (-CHO) | 9.8 - 10.1 | Singlet | - |

| Carboxylic Acid H (-COOH) | 12.0 - 13.0 | Broad Singlet | - |

| Amine H (-NH₂) | 5.0 - 6.0 | Broad Singlet | - |

| Pyridine Ring H | 7.5 - 8.5 | Doublet, Doublet | ortho, meta |

| Phenyl Ring H | 7.7 - 8.0 | Doublet, Doublet | ortho |

Causality Behind Experimental Choices in ¹H NMR:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and to exchange with the labile protons of the -COOH and -NH₂ groups, allowing for their observation. In contrast, using D₂O would lead to the disappearance of these signals due to proton-deuterium exchange.

-

Operating Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the interpretation of complex coupling patterns in the aromatic region.[2][3][4]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehydic C (-CHO) | 190 - 195 |

| Carboxylic Acid C (-COOH) | 165 - 170 |

| Aromatic C (Pyridine and Phenyl) | 110 - 160 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 (broad) |

| Amine (-NH₂) | N-H stretch | 3300 - 3500 (two bands) |

| Aldehyde (-C=O) | C=O stretch | 1690 - 1715 |

| Carboxylic Acid (-C=O) | C=O stretch | 1700 - 1725 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aldehyde (C-H) | C-H stretch | 2700 - 2850 (two weak bands) |

Causality Behind Experimental Choices in IR Spectroscopy:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

-

Interpretation: The broadness of the O-H stretch from the carboxylic acid is due to hydrogen bonding.[5][6][7] The presence of two distinct N-H stretching bands for the primary amine is characteristic.

Experimental Protocol for FT-IR (ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The molecular weight of this compound is 242.23 g/mol .[1]

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): An m/z value corresponding to the molecular weight of the compound. In electrospray ionization (ESI), this would typically be observed as the protonated molecule [M+H]⁺ at m/z 243.24 or the deprotonated molecule [M-H]⁻ at m/z 241.22.

-

Fragmentation Pattern: The molecule may fragment in a characteristic way, providing clues to its structure. For example, loss of CO₂ from the carboxylic acid group is a common fragmentation pathway.

Causality Behind Experimental Choices in Mass Spectrometry:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the target compound, minimizing fragmentation and preserving the molecular ion.[8]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is advantageous for obtaining an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol for LC-MS (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) to separate it from any impurities before it enters the mass spectrometer.

-

Mass Spectrometry Analysis: The eluent from the LC is introduced into the ESI source. The mass spectrometer is set to scan a relevant m/z range to detect the molecular ion and any fragment ions.

Workflow and Data Integration

The characterization of this compound is a multi-step process that involves the integration of data from various spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and Mass Spectrometry, is essential for confirming its identity and purity. While this guide provides the expected spectral data based on the known structure, it is crucial for researchers to acquire and interpret their own experimental data to validate their synthesized material. The protocols and principles outlined herein serve as a robust framework for the successful characterization of this and other novel chemical entities in the fields of drug discovery and materials science.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

-

ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. [Link]

-

Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acid(59-67-6) IR Spectrum [chemicalbook.com]

- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Beyond the Vitamin

Nicotinic acid, or niacin (Vitamin B3), has long been a cornerstone in managing dyslipidemia.[1][2][3] However, the therapeutic landscape of its derivatives extends far beyond lipid-lowering effects. The pyridine carboxylic acid scaffold of nicotinic acid is a remarkably versatile platform for medicinal chemists, giving rise to a diverse array of compounds with significant potential in oncology, infectious diseases, inflammation, and neuroprotection.[4][5][6] This guide provides an in-depth exploration of the burgeoning field of nicotinic acid derivatives, offering researchers and drug development professionals a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation. Our focus is on the "why" behind the "how"—elucidating the causal relationships that underpin the design and assessment of these promising therapeutic agents.

Anti-inflammatory and Immunomodulatory Activities: Quelling the Fire

Chronic inflammation is a key pathological driver in a multitude of diseases. Nicotinic acid and its derivatives have emerged as potent anti-inflammatory agents, acting through various mechanisms to suppress the inflammatory cascade.[7][8]

Mechanism of Action: GPR109A-Mediated Signaling

A primary mechanism for the anti-inflammatory effects of nicotinic acid is its interaction with the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed on adipocytes and immune cells like monocytes and macrophages.[9][10][11]

Activation of GPR109A in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This, in turn, inhibits hormone-sensitive lipase, reducing the release of free fatty acids and subsequently decreasing the production of pro-inflammatory lipids.[12] In immune cells, GPR109A activation has been shown to suppress the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in response to Toll-like receptor (TLR) agonists.[9][13] This suppression is mediated through the inhibition of the NF-κB signaling pathway.[9]

Caption: GPR109A-mediated anti-inflammatory signaling pathway.

Experimental Evaluation of Anti-inflammatory Activity

A robust assessment of the anti-inflammatory potential of nicotinic acid derivatives involves a combination of in vitro and in vivo models.

1.2.1. In Vitro Assays

-

Cell Viability Assay (MTT Assay): A crucial first step to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[7]

-

Nitric Oxide (NO) Production Assay (Griess Assay): Measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7] A reduction in nitrite levels indicates anti-inflammatory activity.

-

Cytokine Quantification (ELISA): Measures the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant of stimulated immune cells.[7]

1.2.2. In Vivo Models

-

Carrageenan-Induced Paw Edema: A classic model of acute inflammation where the reduction in paw swelling is a measure of anti-inflammatory efficacy.[7][8]

Experimental Protocol: In Vitro Nitric Oxide Production Assay

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the nicotinic acid derivative for 1 hour.

-

Inflammatory Stimulus: Add LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.

Anticancer Activity: A New Frontier

The pyridine nucleus of nicotinic acid has proven to be a valuable scaffold for the development of novel anticancer agents.[4][6][14][15][16] These derivatives exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms.

Mechanisms of Action in Oncology

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis.[17]

-

Induction of Apoptosis: Some compounds trigger programmed cell death in cancer cells, as evidenced by increased levels of caspase-3.[17]

-

Inhibition of Cell Proliferation: Nicotinic acid derivatives can halt the uncontrolled growth of cancer cells.[4]

Caption: nAChR-mediated neuroprotective signaling cascade.

Conclusion: A Scaffold of Opportunity

The derivatives of nicotinic acid represent a rich and diverse chemical space with vast therapeutic potential. From modulating the immune response and combating cancer to fighting microbial infections and protecting the nervous system, the applications of this simple pyridine scaffold are continually expanding. This guide has provided a framework for understanding the key biological activities and the experimental rationale for their investigation. For researchers and drug development professionals, the continued exploration of nicotinic acid derivatives offers a promising avenue for the discovery of novel and effective therapies for a wide range of human diseases.

References

-

Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

-

Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 145-154. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

-

Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1693. [Link]

-

Al-Mokrab, M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 3(2), 50-56. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Drug Development Research, 83(4), 934-951. [Link]

-

Riva, E., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters, 15(9), 1474-1481. [Link]

-

Riva, E., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Publications. [Link]

-

Singh, R., et al. (2022). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. [Link]

-

Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. eJournal UM. [Link]

-

Pharmaoffer. (n.d.). Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]

-

Stojković, J., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Scilit. [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Ingenta Connect. [Link]

-

Sinthupoom, N., et al. (2022). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. [Link]

-

Moustafa, G. A., et al. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 27(19), 6296. [Link]

-

Stojković, J., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3820. [Link]

-

da Silva, G. L., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry, and Behavior, 101(4), 506-512. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

-

Al-Mokrab, M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Rennie, K., et al. (2015). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Genomics, 16(5), 328-341. [Link]

-

Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. [Link]

-

Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 209(1), 89-95. [Link]

-

Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. ResearchGate. [Link]

-

Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 635-643. [Link]

-

Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. ResearchGate. [Link]

-

Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]

-

Carlson, L. A. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis, 49(2), 107-118. [Link]

-

Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. [Link]

-

Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. [Link]

-

Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Sharma, P., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 16, 1493-1536. [Link]

-

Kihara, T., et al. (2004). Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models. Brain Research. Brain Research Reviews, 47(1-3), 135-142. [Link]

-

Li, X., et al. (2022). Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. Frontiers in Aging Neuroscience, 14, 962658. [Link]

-

ClinicalTrials.gov. (2024). Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. [Link]

-

Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

-

Albuquerque, E. X., et al. (2009). Nicotinic Receptors in Neurodegeneration. Annals of the New York Academy of Sciences, 1152, 24-37. [Link]

-

Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1693. [Link]

Sources

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. annualreviews.org [annualreviews.org]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. benthamscience.com [benthamscience.com]

- 16. ingentaconnect.com [ingentaconnect.com]

- 17. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 2-Amino-5-(4-formylphenyl)nicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 2-Amino-5-(4-formylphenyl)nicotinic acid emerges as a trifunctional scaffold of significant interest, possessing a unique convergence of reactive moieties—an amine, a carboxylic acid, and an aldehyde. This guide provides an in-depth technical exploration of this building block's application in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors. We will dissect the reactivity of each functional group, present validated protocols for its derivatization, and illustrate its potential in constructing complex molecular architectures targeting key signaling pathways implicated in oncology and inflammatory diseases.

Introduction: The Power of Trifunctionality

The efficiency of a synthetic campaign in medicinal chemistry is often dictated by the strategic complexity embedded within its starting materials. Multi-functional building blocks, such as this compound, offer a significant advantage by providing multiple points for diversification from a common core. This "late-stage functionalization" approach is paramount in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The subject of this guide, this compound (CAS 1261953-83-6), is a prime example of such a strategic building block.[1][2] Its molecular architecture, featuring a biphenyl-like nicotinic acid core, is a privileged scaffold in many biologically active compounds. The strategic placement of the amino, carboxyl, and formyl groups allows for a diverse range of chemical transformations to be performed, often in a sequential and controlled manner.

Caption: Structure of this compound.

Synthetic Utility and Key Transformations

The three distinct functional groups of this compound can be selectively addressed to build molecular complexity. This section will detail the primary transformations for each functional group, providing field-proven insights and protocols adapted from analogous systems.

The Amino Group: A Nucleophilic Handle for Heterocycle Formation

The 2-amino group on the pyridine ring is a versatile nucleophile. It can readily participate in reactions to form fused heterocyclic systems, a common strategy in the synthesis of kinase inhibitors. For instance, condensation with α,β-unsaturated esters or ketones can lead to the formation of pyrimidones and related bicyclic structures.

Furthermore, the amino group can be acylated or sulfonylated to introduce diverse side chains, or it can be a key participant in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce further aryl or heteroaryl substituents.

The Carboxylic Acid: A Point of Attachment and Modification

The carboxylic acid moiety offers a reliable handle for amide bond formation, a cornerstone of medicinal chemistry. This allows for the introduction of a wide array of amines, including amino acid esters, to build peptide-like structures or to introduce solubilizing groups. The synthesis of N-(thiophen-2-yl) nicotinamide derivatives from a substituted nicotinic acid highlights a similar transformation.[3]

Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized, or it can be used as a directing group in certain transition metal-catalyzed C-H activation reactions.

The Formyl Group: Gateway to Diverse Functionalities

The aldehyde functionality is arguably one of the most versatile handles on this building block. It is a prime substrate for a variety of crucial transformations:

-

Reductive Amination: This powerful reaction allows for the introduction of a vast range of primary and secondary amines, leading to the formation of secondary or tertiary amines, respectively. This is a highly efficient method for installing key pharmacophoric elements.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions enable the formation of carbon-carbon double bonds, providing access to stilbene and cinnamic acid derivatives.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form a variety of heterocyclic systems.

Application in Kinase Inhibitor Synthesis: A Hypothetical Workflow

The unique arrangement of functional groups in this compound makes it an ideal starting point for the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR and DNA-PK pathways. The following section outlines a plausible synthetic route to a hypothetical kinase inhibitor, demonstrating the strategic utilization of this building block.

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Step 1: Suzuki-Miyaura Coupling

The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce a key pharmacophoric element onto the nicotinic acid core. For this, the 2-amino-5-bromonicotinic acid precursor would be used to synthesize the title compound. The subsequent coupling of a boronic acid to a related bromo-aminopyridine scaffold is a well-established transformation.

Experimental Protocol (Adapted from analogous systems):

-

To a degassed solution of 2-amino-5-bromonicotinic acid (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water is added K₃PO₄ (2.5 eq).

-

The mixture is sparged with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 85-95 °C.

-

The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired aryl-substituted nicotinic acid derivative.

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄ | General Suzuki-Miyaura protocols |

| Base | K₃PO₄ | General Suzuki-Miyaura protocols |

| Solvent | 1,4-Dioxane/Water (4:1) | General Suzuki-Miyaura protocols |

| Temperature | 85-95 °C | General Suzuki-Miyaura protocols |

Step 2: Reductive Amination

With the core scaffold established, the formyl group is addressed via reductive amination to introduce a solubilizing group or a moiety that can engage in key hydrogen bonding interactions with the target kinase.

Experimental Protocol (General Procedure):

-

To a solution of the aryl-substituted intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., dichloroethane or methanol) is added the desired primary or secondary amine (1.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography.

| Parameter | Condition | Reference |

| Reducing Agent | Sodium Triacetoxyborohydride | General reductive amination protocols |

| Solvent | Dichloroethane or Methanol | General reductive amination protocols |

| Temperature | Room Temperature | General reductive amination protocols |

Step 3: Cyclization to Form the Kinase-Targeting Scaffold

The final step in constructing the core of the hypothetical kinase inhibitor involves a cyclization reaction. The 2-amino group and the newly installed secondary amine from the reductive amination step can be utilized to form a fused heterocyclic system, a common feature in many kinase inhibitors. This can often be achieved by reacting the intermediate with a suitable dielectrophile, such as a substituted pyrimidine or triazine.

Conclusion: A Building Block of Strategic Importance

This compound represents a powerful and versatile building block for medicinal chemists. Its trifunctional nature allows for the efficient and divergent synthesis of complex molecular architectures. As demonstrated, its strategic deployment can facilitate the rapid exploration of chemical space around privileged scaffolds, such as those found in kinase inhibitors. The ability to sequentially and selectively modify each of the three functional groups provides a robust platform for generating libraries of drug-like molecules, ultimately accelerating the drug discovery process. The continued exploration of this and similar multifunctional building blocks will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.